5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Imidazo[1,2-a]pyridines : This compound serves as a precursor in the synthesis of imidazo[1,2-a]pyridines, which are evaluated for their inotropic activity, showing promise in the development of treatments for conditions such as congestive heart failure through their role as phosphodiesterase III inhibitors and positive inotropic agents (Yamanaka et al., 1991).
Oligonucleotide Synthesis : It has been used in the selective O-phosphitilation of nucleoside phosphoramidites, showcasing its utility in synthetic biology for creating oligonucleotides with high specificity, thus aiding in the synthesis of mixed base oligonucleotides from nucleoside reagents containing unprotected amino groups (Gryaznov & Letsinger, 1992).
Synthesis of Cardiotonic Agents : The compound has been utilized in the synthesis of cardiotonic agents, like 14C-labeled loprinone, through a series of steps involving selective ozonolysis, showcasing its significance in radiolabeling studies and the development of therapeutic agents (Yamanaka, Suda & Tadano, 1992).
Mechanism of Action
Target of Action
Imidazole rings, such as the one present in this compound, are found in many biologically active molecules. They can interact with various enzymes and receptors in the body, but without specific studies, it’s hard to predict the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Generally, compounds with imidazole rings can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Again, without specific studies, it’s hard to predict the exact biochemical pathways this compound would affect. Imidazole-containing compounds are often involved in pathways related to cell signaling, metabolism, and dna synthesis .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Imidazole compounds can be metabolized in the liver and excreted in the urine, but the specifics would depend on the rest of the molecule .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways this compound affects. It could potentially influence cell growth, metabolism, or other cellular processes .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its ability to reach its targets, and its interactions with those targets .
Future Directions
The development of new drugs that overcome the problems of antimicrobial resistance is necessary . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Properties
IUPAC Name |
5-(chloromethyl)-2-imidazol-1-ylpyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13;/h1-4,6-7H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHZWNDOHBEKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)N2C=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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